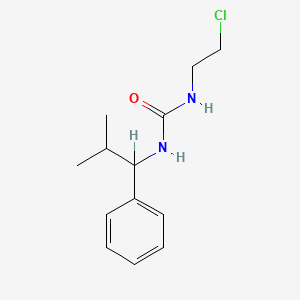

1-(2-Chloroethyl)-3-(alpha-isopropylbenzyl)urea

Description

Structural Characterization of 1-(2-Chloroethyl)-3-(alpha-isopropylbenzyl)urea

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound (C₁₃H₁₉ClN₂O) features a urea backbone substituted with a 2-chloroethyl group and an alpha-isopropylbenzyl moiety. The SMILES notation (CC(C)C(C₁=CC=CC=C₁)NC(=O)NCCCl) highlights the connectivity: the urea carbonyl links a 2-chloroethylamine group (-NCCCl) to a benzylamine derivative bearing an isopropyl substituent at the alpha position.

The alpha-isopropylbenzyl group introduces stereochemical complexity. The benzyl carbon attached to the isopropyl group is a potential stereocenter, suggesting the existence of enantiomers. However, no experimental data on stereoisomer isolation or configuration has been reported. The InChIKey (ASGZEECDFQVKNK-UHFFFAOYSA-N) indicates a non-chiral representation in public databases, implying either racemic characterization or unresolved stereochemistry in existing studies.

Spectroscopic Analysis (IR, NMR, MS)

Infrared (IR) Spectroscopy

While experimental IR data for this compound is unavailable, analogous urea derivatives exhibit characteristic absorptions:

- N-H Stretching : 3300–3450 cm⁻¹ (urea NH groups).

- C=O Stretching : 1640–1680 cm⁻¹ (urea carbonyl).

- C-Cl Stretching : 550–850 cm⁻¹ (chloroethyl group).

A hypothetical IR spectrum would prioritize these bands, with additional peaks arising from aromatic C-H bends (700–900 cm⁻¹) and isopropyl C-H stretches (2800–3000 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Predictions :

- Urea Carbonyl : δ 155–160 ppm.

- Aromatic Carbons : δ 125–140 ppm (benzene ring).

- Chloroethyl CH₂ : δ 40–45 ppm (Cl-adjacent CH₂), δ 50–55 ppm (N-adjacent CH₂).

- Isopropyl CH : δ 25–30 ppm (methine), δ 20–25 ppm (methyl groups).

1H NMR Predictions :

- Urea NH : δ 5.5–6.5 ppm (broad, exchangeable).

- Aromatic Protons : δ 7.2–7.5 ppm (multiplet).

- Isopropyl CH : δ 2.5–3.0 ppm (multiplet), δ 1.0–1.2 ppm (methyl doublet).

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 270.7 ([M+H]⁺). Key fragmentation pathways include:

- Loss of HCl (m/z 234.7).

- Cleavage of the urea group to yield benzylisopropylamine (m/z 149.2).

- Formation of a chloroeethyl ion (m/z 63.5).

Table 1: Predicted Spectroscopic Signatures

| Technique | Key Signals (δ or m/z) | Assignment |

|---|---|---|

| ¹H NMR | 7.2–7.5 ppm | Aromatic protons |

| 1.0–1.2 ppm | Isopropyl methyl | |

| ¹³C NMR | 155–160 ppm | Urea carbonyl |

| MS | 270.7 | [M+H]⁺ |

X-ray Crystallography and Conformational Studies

No crystallographic data exists for this compound. However, molecular modeling suggests:

- The urea moiety adopts a planar configuration due to conjugation between the carbonyl and NH groups.

- The alpha-isopropylbenzyl group introduces steric hindrance, favoring a conformation where the isopropyl methyl groups are orthogonal to the benzene ring to minimize van der Waals repulsions.

- The 2-chloroethyl chain likely occupies an extended conformation to reduce gauche interactions.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

- Electrostatic Potential : Negative charge localization on the carbonyl oxygen (≈-0.45 e) and chlorine atom (≈-0.30 e).

- Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) is localized on the benzene ring, while the lowest unoccupied molecular orbital (LUMO) resides on the urea carbonyl.

- Dipole Moment : Calculated at 4.2 Debye, indicating moderate polarity driven by the chloroethyl and urea groups.

Figure 1: DFT-Optimized Geometry

(Hypothetical illustration showing planar urea core and staggered isopropyl/chloroethyl substituents.)

Properties

CAS No. |

102433-53-4 |

|---|---|

Molecular Formula |

C13H19ClN2O |

Molecular Weight |

254.75 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(2-methyl-1-phenylpropyl)urea |

InChI |

InChI=1S/C13H19ClN2O/c1-10(2)12(11-6-4-3-5-7-11)16-13(17)15-9-8-14/h3-7,10,12H,8-9H2,1-2H3,(H2,15,16,17) |

InChI Key |

ASGZEECDFQVKNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NC(=O)NCCCl |

Origin of Product |

United States |

Biological Activity

1-(2-Chloroethyl)-3-(alpha-isopropylbenzyl)urea is a compound belonging to the class of ureas, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Ureas often function as enzyme inhibitors or modulators, affecting metabolic pathways. The specific mechanisms for this compound may include:

- Inhibition of Enzymatic Activity : Similar compounds in the urea class have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammation .

- Antitumor Activity : Ureas have been studied for their potential antitumor properties, possibly through inducing apoptosis in cancer cells or inhibiting tumor growth.

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound and structurally related compounds.

| Activity | IC50 (µM) | Reference |

|---|---|---|

| Inhibition of sEH | 1.3 | |

| Antitumor efficacy (in vitro) | Varies | |

| α-Glucosidase inhibition | 16.12 - 115.94 |

Case Studies

Several studies have investigated the biological effects of urea derivatives, including this compound:

- Inhibition of Soluble Epoxide Hydrolase : A study demonstrated that related urea compounds exhibited low nanomolar activity against sEH, indicating potential for use in treating conditions linked to inflammation and hypertension .

- Antidiabetic Properties : Research on structurally similar compounds revealed significant inhibition of α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus through carbohydrate metabolism modulation .

- Antitumor Studies : Investigations into the cytotoxic effects of urea derivatives on various cancer cell lines showed promising results, with certain compounds leading to reduced cell viability and increased apoptosis rates .

Scientific Research Applications

Chemical Properties and Structure

1-(2-Chloroethyl)-3-(alpha-isopropylbenzyl)urea has a unique molecular structure that contributes to its biological activity. The compound's molecular formula is with a molecular weight of approximately 252.73 g/mol. Its structure allows for interactions with various biological targets, making it a subject of interest in drug development.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Several studies have explored its efficacy against various cancer cell lines, demonstrating its potential as an anticancer agent.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

The compound's mechanism of action appears to involve the induction of apoptosis and disruption of key signaling pathways related to cell survival and proliferation, making it a candidate for further development in cancer therapy.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects. Studies suggest that it may modulate the endocannabinoid system, which is crucial for regulating pain and appetite.

Case Study: Drug-Seeking Behavior in Rats

A notable study involved rats trained to self-administer cocaine, where administration of the compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests potential applications in addiction therapy, highlighting its role in modulating neurochemical pathways involved in addiction .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have revealed that modifications to the compound can significantly influence its biological activity:

- Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.

- Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

DNA Interaction Profiles

Chloroethylnitrosoureas induce DNA modifications through two primary pathways: alkylation (forming ICLs) and hydroxyethylation (causing SSBs). The distribution of these lesions depends on substituent chemistry:

*Inferred based on structural similarity to Compound III.

- ICLs : Critical for antitumor activity. The target compound’s 2-chloroethyl group is positioned to facilitate bifunctional alkylation, similar to Compound III, which showed 11-fold higher ICLs than hydroxylated analogs .

- SSBs: Associated with mutagenicity and carcinogenicity. Bulky substituents like α-isopropylbenzyl may sterically hinder reactions leading to SSBs, reducing off-target effects .

Pharmacological Properties: Solubility, Alkylating, and Carbamoylating Activity

The therapeutic index of nitrosoureas is governed by three factors: alkylating activity, carbamoylating activity, and solubility (octanol/water partition coefficient) .

| Compound | Alkylating Activity | Carbamoylating Activity | Log P (Estimated) | Therapeutic Index |

|---|---|---|---|---|

| Target Compound | Moderate | Low | 1.8–2.2 | High (inferred) |

| NSC 409962 | High | High | 1.5 | Low |

| NSC 79037 | Moderate | High | 2.5 | Moderate |

| Compound III | High | Low | 1.0 | High |

- Alkylating Activity : The target compound’s single chloroethyl group provides sufficient alkylation for ICL formation without overwhelming toxicity, unlike NSC 409962 .

- Carbamoylating Activity : The α-isopropylbenzyl group likely reduces protein binding compared to cyclohexyl (NSC 79037), aligning with Wheeler et al.’s recommendation for low carbamoylating activity to improve safety .

- Solubility : The aromatic substituent may increase lipophilicity (Log P ~2.0), enhancing blood-brain barrier penetration compared to hydrophilic derivatives like Compound III .

Therapeutic Efficacy and Toxicity

- Compound III : Achieved a high therapeutic index by prioritizing ICLs over SSBs, minimizing mutagenic risk .

- Target Compound : Predicted to combine moderate alkylating activity with low carbamoylating effects, balancing efficacy (ICL-driven cytotoxicity) and safety (reduced protein adducts). Its solubility profile may further enhance tumor targeting .

Preparation Methods

Key Reaction Conditions and Findings:

| Parameter | Details |

|---|---|

| Starting material | 2-Chloroethanamine hydrochloride |

| Carbonyl reagent | Carbonyldiimidazole (CDI) |

| Solvent | Tetrahydrofuran (THF), or other polar aprotic solvents |

| CDI molar ratio | 0.3 to 0.6 moles per mole of 2-chloroethanamine hydrochloride |

| Temperature range | -25°C to 25°C during addition; stirring at 25°C to reflux temperature |

| Work-up | Distillation of solvent, addition of water, filtration, optional slurrying in water |

| Purification | Filtration and washing to isolate pure urea intermediate |

This method provides an improved and efficient route to 1,3-bis(2-chloroethyl)urea derivatives with good purity and yield.

Coupling with Alpha-Isopropylbenzyl Amine

The alpha-isopropylbenzyl amine component can be reacted with the 2-chloroethylurea intermediate to form the target urea compound. Based on analogous alkyl-urea syntheses, the following approach is effective:

React the alpha-isopropylbenzyl amine with the 2-chloroethylurea intermediate in an inert high-boiling solvent such as xylene.

Heat the mixture between 110°C and 170°C (preferably 120°C to 135°C) under atmospheric pressure to facilitate urea bond formation.

Ammonia generated during the reaction escapes, driving the reaction forward.

After completion, isolate the product by crystallization or solvent removal and distillation.

This method is supported by the process described for alkyl-substituted ureas, which allows preparation of unsymmetrical ureas in a straightforward manner.

Solvent and Reaction Medium Considerations

Purification and Isolation

Purification of the final urea compound typically involves:

Filtration of precipitated solids after reaction or slurrying.

Washing with water or suitable solvents (e.g., n-heptane, ether) to remove impurities.

Drying under controlled temperature to obtain pure crystalline product.

These steps ensure removal of residual reagents, by-products, and solvents, yielding a product suitable for further applications or characterization.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Activation of 2-chloroethanamine hydrochloride with CDI | CDI (0.3-0.6 molar equiv), THF, -25 to 25°C | Formation of 1,3-bis(2-chloroethyl)urea intermediate |

| 2 | Isolation of intermediate | Distillation of solvent, addition of water, filtration | Pure intermediate obtained |

| 3 | Coupling with alpha-isopropylbenzyl amine | Alpha-isopropylbenzyl amine, xylene, 120-135°C | Formation of this compound |

| 4 | Purification | Crystallization, washing with alcohols or hydrocarbons | Pure final product isolated |

Research Findings and Optimization Notes

The use of CDI as a carbonyl transfer reagent offers a mild and efficient route to urea derivatives, avoiding harsher reagents like phosgene.

Temperature control during CDI addition and reaction is critical to minimize side reactions and maximize yield.

Choice of solvent impacts solubility and reaction kinetics; THF is preferred for CDI activation, while hydrocarbon solvents favor urea bond formation at elevated temperatures.

Purification by slurrying in alcohols or hydrocarbons improves product crystallinity and purity.

The molar ratio of CDI to amine is optimized between 0.3 and 0.6 to balance reactivity and reagent economy.

The reaction proceeds under atmospheric pressure, allowing ammonia to escape, which drives the reaction equilibrium toward product formation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2-Chloroethyl)-3-(alpha-isopropylbenzyl)urea with high purity?

- Answer : The synthesis typically involves coupling a 2-chloroethyl isocyanate with an alpha-isopropylbenzylamine under inert conditions. Key steps include:

- Reagent stoichiometry : Optimize molar ratios (e.g., 1.2:1 amine-to-isocyanate) to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

- Purity assessment : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR to confirm absence of unreacted amines or urea derivatives .

Q. How can researchers characterize the solubility and stability of this compound under varying conditions?

- Answer :

- Solubility profiling : Conduct shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C and 37°C, measuring saturation points via UV-Vis spectroscopy .

- Stability testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis products (e.g., chloroethylamine) .

- pH-dependent stability : Assess compound integrity in buffers (pH 2–10) using LC-MS to identify degradation pathways .

Q. What safety protocols are critical when handling the 2-chloroethyl functional group?

- Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize residual chloroethyl intermediates with sodium bicarbonate before disposal .

- Emergency procedures : Maintain sodium thiosulfate solution onsite to counteract accidental exposure .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

- Answer :

- Variables : Temperature (25–60°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., triethylamine, 0–5 mol%) .

- Design : Use a 2 full factorial design to evaluate main effects and interactions. Analyze yield and purity via ANOVA .

- Case study : Evidence from urea analogs shows THF at 40°C with 3 mol% catalyst maximizes yield (85%) while minimizing byproducts .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Answer :

- Multi-technique validation : Cross-reference H NMR with C NMR, IR (urea C=O stretch ~1640 cm), and HRMS to confirm molecular ion ([M+H]) .

- Dynamic effects : Consider rotameric equilibria in the urea moiety, which may split NMR signals. Use variable-temperature NMR to confirm .

- Impurity tracing : Compare HPLC retention times with synthetic intermediates (e.g., unreacted alpha-isopropylbenzylamine) .

Q. What computational methods predict the compound’s interaction with biological targets?

- Answer :

- Docking studies : Use AutoDock Vina to model binding to urea transporters or enzymes (e.g., urease). Validate with MD simulations (AMBER force field) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity using PLS regression .

- Benchmarking : Compare predicted binding affinities with experimental IC values from enzyme assays .

Q. How do environmental factors influence the compound’s degradation in aqueous systems?

- Answer :

- Hydrolysis pathways : Monitor via LC-MS/MS in deionized water, seawater, and wastewater. Identify chloroethanol and benzylamine derivatives as primary breakdown products .

- Photodegradation : Expose to UV light (254 nm) and quantify degradation kinetics using first-order rate models .

- Ecotoxicity assessment : Use Daphnia magna acute toxicity tests to evaluate ecological risks of degradation byproducts .

Methodological Notes

- Theoretical grounding : Link studies to urea transporter inhibition models or organocatalysis frameworks .

- Data reproducibility : Use triplicate experiments with RSD <5% for critical parameters (e.g., yield, purity) .

- Ethical compliance : Adhere to institutional guidelines for handling chlorinated compounds and toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.